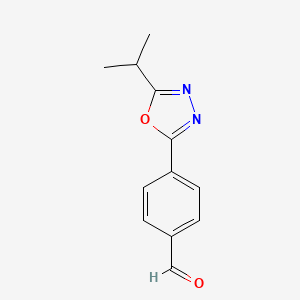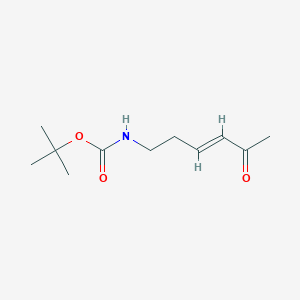
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an enone moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate enone precursor. One common method is the reaction of tert-butyl carbamate with 5-oxohex-3-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of flow microreactor systems has been reported to be efficient and sustainable for the production of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted carbamates or ureas.
Applications De Recherche Scientifique
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate involves its interaction with nucleophiles, leading to the formation of stable carbamate derivatives. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This compound can also act as a protecting group for amines, stabilizing them under various reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the enone moiety.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of the enone moiety.
tert-Butyl carbanilate: A phenyl carbamate with different reactivity due to the aromatic ring .
Uniqueness
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is unique due to its combination of a tert-butyl group and an enone moiety, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-5-oxohex-3-enyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5,7H,6,8H2,1-4H3,(H,12,14)/b7-5+ |
Clé InChI |
SAXKJUBGQMNYGA-FNORWQNLSA-N |
SMILES isomérique |
CC(=O)/C=C/CCNC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)C=CCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)
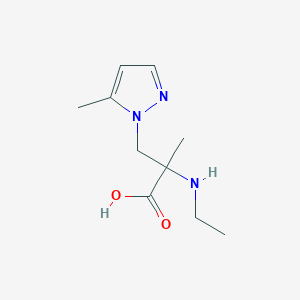

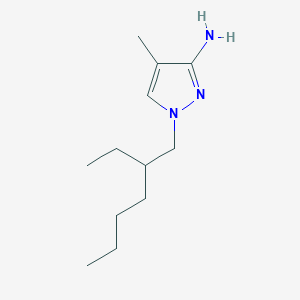
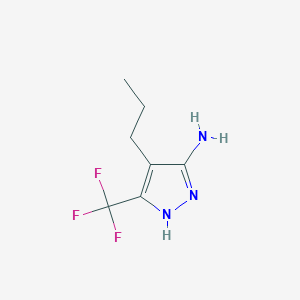
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
